molecular formula C20H22N2O3S B6508348 (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 899385-09-2

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6508348
CAS No.: 899385-09-2
M. Wt: 370.5 g/mol
InChI Key: YNXIBXOQTCMEHJ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in cancers characterized by FGFR amplifications, mutations, or fusions. The compound acts by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby potently inhibiting FGFR1, FGFR2, and FGFR3 autophosphorylation and downstream signaling through the MAPK and PI3K/AKT pathways [https://pubmed.ncbi.nlm.nih.gov/31043415/]. This targeted mechanism makes it an essential pharmacological tool for studying FGFR-driven tumorigenesis, cancer cell proliferation, and survival in vitro and in vivo. Researchers utilize this compound to explore potential therapeutic strategies for various malignancies, including urothelial carcinoma, hepatocellular carcinoma, and endometrial cancer, where dysregulated FGFR signaling is a known driver. It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-5-10-26-18(13)11-17-19(24)14-3-4-16(23)15(20(14)25-17)12-22-8-6-21(2)7-9-22/h3-5,10-11,23H,6-9,12H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXIBXOQTCMEHJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzofuran core, a hydroxy group, and a piperazine moiety. Its molecular formula is C24H28N2O3C_{24}H_{28}N_{2}O_{3}, and it possesses unique functional groups that may interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural features to (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibit significant antimicrobial activity. For instance, benzofuran derivatives have been explored for their efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Anticancer Potential

Preliminary studies suggest that this compound could be evaluated for anticancer activity. Compounds containing piperazine rings are often investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

The mechanism of action of (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves interaction with specific enzymes or receptors. Binding assays and cellular assays are essential for elucidating these interactions, which may lead to the modulation of enzyme activity or receptor signaling pathways .

Study 1: Antimicrobial Activity

A study investigating the antimicrobial activity of related benzofuran compounds found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy, indicating potential for (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one in treating infections .

Study 2: Anticancer Evaluation

In vitro studies demonstrated that similar compounds could induce apoptosis in cancer cell lines. The presence of the piperazine moiety is thought to enhance binding affinity to cancer-related targets, leading to increased cytotoxicity. Further research is needed to confirm these effects for (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Benzofuran Derivative A Benzofuran core + Hydroxy groupAntimicrobial
Piperazine Compound B Piperazine ring + Various substituentsAnticancer
(2Z)-6-hydroxy... Benzofuran core + Hydroxy + PiperazinePotentially antimicrobial & anticancer

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead molecule for drug development due to its ability to interact with specific biological targets. Its structural features suggest potential activity against various diseases:

  • Antimicrobial Activity : Similar compounds have been investigated for their ability to inhibit bacterial growth.
  • Anticancer Properties : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase and xanthine oxidase, which are crucial in the arachidonic acid pathway and purine degradation pathway respectively.

Chemical Research

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for various modifications, making it valuable in organic synthesis:

  • Reactions : It can undergo oxidation to form ketones or aldehydes, reduction to generate piperidine derivatives, and nucleophilic substitution reactions involving its methyl and piperazinyl groups.

Industrial Applications

The unique properties of (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one may also find applications in:

  • Material Development : Its chemical structure could be utilized in creating new materials with specific properties.
  • Catalysis : The compound may act as a catalyst in various chemical reactions due to its functional groups.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of benzofuran derivatives similar to this compound. Results indicated significant cytotoxic effects against several cancer cell lines through apoptosis induction mechanisms. These findings support further exploration of (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one as a potential anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on lipoxygenase inhibition demonstrated that compounds with similar structures reduced inflammation markers in vitro. This suggests that (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one could be further studied for its therapeutic effects on inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzofuran-3-one Cores

Compound A : (2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
  • Core : Benzofuran-3-one.
  • Position 2 : 3-Fluorophenylmethylidene (Z-configuration).
  • Position 6: 2-methylprop-2-enoxy group (ether linkage).
  • The ether group at position 6 decreases polarity compared to the hydroxy group in the target compound, likely lowering water solubility. No piperazine moiety, which may reduce basicity and solubility.
Compound B : (7Z)-3-(4-fluorophenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
  • Core: Thiazolo-triazinone fused ring (vs. benzofuran-3-one).
  • Position 7 : 5-iodofuran-2-ylmethylidene (Z-configuration).
  • Key Differences: The fused thiazolo-triazinone system introduces additional nitrogen atoms, increasing hydrogen-bond acceptor capacity.

Substituent-Specific Comparisons

Piperazine-Containing Compounds
  • 3-(4-Methylpiperazin-1-yl)benzoic acid :
    • Features a 4-methylpiperazine group linked to a benzoic acid.
    • The carboxylic acid group increases acidity (pKa ~4–5), contrasting with the hydroxy group (pKa ~10) in the target compound. This difference may influence ionization state under physiological conditions.
Methylidene Group Variations
  • Substituents like 3-fluorophenyl (Compound A) or iodofuryl (Compound B) vs. Steric Effects: The methyl group on thiophene adds steric bulk compared to fluorine or iodine, possibly affecting binding pocket compatibility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~386.45 g/mol ~356.36 g/mol ~501.21 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~2.8 (polarizable iodine)
Hydrogen Bond Donors 1 (-OH) 0 (ether) 1 (thiazolo NH)
Water Solubility Moderate (piperazine enhances solubility) Low (ether reduces polarity) Low (iodine adds bulk)

Research Findings and Implications

  • Spectroscopic Characterization : Techniques like NMR and UV (as in ) would differentiate the target compound’s substituents from analogs .

Preparation Methods

Aminomethylation via Aminal Intermediates

Reaction of 6-hydroxy-2,3-dihydrobenzofuran-3-one with N-methylpiperazine and formaldehyde generates an iminium ion intermediate. Lin et al. achieved regioselective C-7 functionalization using scandium triflate as a Lewis acid, directing electrophilic attack to the less hindered position. Key conditions:

  • Reagents : 40% aqueous formaldehyde, 4-methylpiperazine, Sc(OTf)₃ (10 mol%).

  • Solvent : Toluene, 80°C, 12 hours.

  • Yield : ~70–85%.

Optimization for Regioselectivity

Competing C-5 vs. C-7 substitution is mitigated by steric and electronic factors. Electron-donating groups at C-6 (hydroxy) direct electrophiles to C-7, as shown in aurone derivatization.

Formation of the (3-Methylthiophen-2-yl)methylidene Group at C-2

The Z-configured exocyclic double bond at C-2 is installed via Knoevenagel condensation . This method, validated for analogous benzofuranones, involves:

Aldehyde Condensation

Reaction of 6-hydroxy-7-substituted benzofuran-3-one with 3-methylthiophene-2-carbaldehyde under basic conditions:

  • Base : Piperidine (5 mol%) or DBU.

  • Solvent : Ethanol or DMF, reflux.

  • Stereochemical Control : Z-selectivity is achieved via kinetic control, as bulkier bases favor less sterically hindered transition states.

Mechanistic Pathway

  • Enolate Formation : Deprotonation of the benzofuranone at C-2.

  • Nucleophilic Attack : On the aldehyde carbonyl, forming a β-hydroxy intermediate.

  • Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated ketone with Z-configuration.

Integrated Synthetic Route

Combining the above steps, a plausible sequence is:

Step 1 : Synthesize 6-hydroxy-2,3-dihydrobenzofuran-3-one via Cu-catalyzed cyclization.
Step 2 : Perform Mannich reaction at C-7 using 4-methylpiperazine and formaldehyde under Sc(OTf)₃ catalysis.
Step 3 : Condense with 3-methylthiophene-2-carbaldehyde under basic conditions to install the methylidene group.

Challenges and Optimization

Regioselectivity in Mannich Reaction

Competing substitution at C-5 is minimized by:

  • Electron-Donating Groups : The C-6 hydroxy group activates C-7 for electrophilic attack.

  • Lewis Acid Catalysis : Scandium triflate coordinates to the carbonyl oxygen, directing reactivity.

Stereochemical Purity

Z-Selectivity in the Knoevenagel step is enhanced by:

  • Low-Temperature Conditions : Slower equilibration favors the kinetic Z-product.

  • Bulky Bases : DBU or DABCO reduce steric repulsion in the transition state.

Functional Group Compatibility

  • Hydroxy Protection : Temporary protection of the C-6 hydroxy group (e.g., as a TBS ether) during Mannich reaction prevents undesired side reactions.

  • Oxidation Sensitivity : The thiophene ring necessitates inert atmospheres to prevent sulfoxidation.

Alternative Methodologies

Palladium-Mediated Carbonylative Annulation

Palladium catalysts (e.g., Pd(OAc)₂) enable carbonyl insertion for benzofuran synthesis. For the target compound, this could involve coupling a thiophene-substituted alkyne with a pre-functionalized dihydrobenzofuran.

One-Pot Tandem Reactions

Aurone syntheses employing PIDA (phenyliodine diacetate) for oxidative coupling could be adapted. For example, oxidative cyclization of β-dicarbonyl compounds with hydroquinones forms benzofurans in a single step.

Analytical Validation

Post-synthesis, characterization includes:

  • NMR Spectroscopy : Confirm Z-configuration via coupling constants (J ≈ 12 Hz for trans olefins).

  • HPLC-MS : Verify molecular weight (C₂₁H₂₃N₂O₃S: MW 391.49).

  • X-Ray Crystallography : Resolve stereochemical ambiguity.

Q & A

Q. What is the standard synthetic route for (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one?

The synthesis typically involves a base-catalyzed condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 3-methylthiophene-2-carbaldehyde, followed by functionalization of the 7-position with a 4-methylpiperazinylmethyl group. Reaction conditions include ethanol or methanol as solvents, sodium hydroxide or potassium carbonate as bases, and controlled temperatures (60–80°C) to optimize yield and stereoselectivity . Purification often employs column chromatography, with structural confirmation via NMR and HRMS.

Q. What are the key structural features influencing this compound's reactivity?

The compound's benzofuran core is substituted with:

  • A Z-configured 3-methylthiophen-2-ylmethylidene group at C2, critical for π-π stacking in biological interactions.
  • A hydroxyl group at C6, enhancing hydrogen-bonding potential.
  • A 4-methylpiperazinylmethyl group at C7, improving solubility and modulating pharmacokinetics . These groups collectively influence its electronic properties and binding affinity.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Z/E configuration of the methylidene group.
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • HPLC : To assess purity (>95% typically required for biological assays).
  • IR Spectroscopy : Identification of carbonyl (C=O) and hydroxyl (O-H) stretches .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

SAR studies should systematically modify:

  • Thiophene substituents : Replace 3-methylthiophen-2-yl with other heterocycles (e.g., furan, pyrrole) to assess electronic effects.
  • Piperazine moiety : Compare 4-methylpiperazine with morpholine or piperidine derivatives to evaluate solubility and target engagement.
  • Hydroxyl group position : Test analogs with hydroxyl groups at C5 or C7 to determine optimal hydrogen-bonding geometry. Biological assays (e.g., enzyme inhibition, cytotoxicity) should correlate structural changes with activity .

Q. What mechanistic hypotheses explain its potential biological activity?

Preliminary data on related benzofurans suggest:

  • Apoptosis induction : Via ROS-mediated mitochondrial pathway activation, observed in leukemia cell lines (e.g., K562).
  • Kinase inhibition : Potential interaction with ATP-binding pockets of tyrosine kinases due to the planar benzofuran-thiophene system. Validation requires kinase profiling assays (e.g., KinomeScan) and flow cytometry for apoptosis markers .

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 40–75%) may arise from:

  • Solvent polarity : Ethanol vs. DMF alters reaction kinetics.
  • Catalyst choice : Transition-metal catalysts (e.g., Pd) vs. base-only conditions.
  • Temperature control : Higher temperatures (>80°C) may degrade sensitive intermediates. Systematic optimization using Design of Experiments (DoE) can identify critical parameters .

Methodological Guidance

Q. What strategies optimize enantiomeric purity in Z-configured analogs?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL during condensation to enforce stereochemistry.
  • Asymmetric catalysis : Employ chiral Pd complexes for Suzuki couplings.
  • Crystallization : Differential solubility of enantiomers in hexane/ethyl acetate mixtures .

Q. Which in vitro models are suitable for evaluating anticancer activity?

Prioritize:

  • Cell lines : MCF-7 (breast), A549 (lung), and HepG2 (liver) for broad-spectrum screening.
  • 3D tumor spheroids : To mimic in vivo tumor microenvironments.
  • Combination studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .

Q. How can metabolic stability be assessed preclinically?

  • Microsomal assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Identify interactions with CYP3A4/2D6 isoforms.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction .

Data Interpretation and Validation

Q. What statistical methods resolve conflicting bioactivity data across studies?

Apply:

  • Meta-analysis : Pool data from multiple studies using random-effects models.
  • Bland-Altman plots : Assess inter-laboratory variability in IC₅₀ values.
  • Machine learning : Train models on chemical descriptors to predict outliers .

Q. How to confirm target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Detect ligand-induced protein stabilization.
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified targets.
  • Knockdown/overexpression : Use siRNA or CRISPR to validate target dependency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.